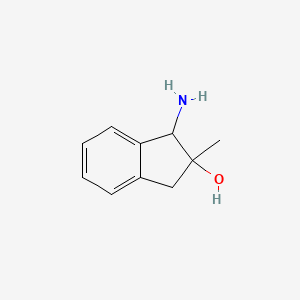
1-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C10H13NO It is a derivative of indan, featuring an amino group and a hydroxyl group attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-2-methyl-2,3-dihydro-1H-inden-2-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 2-methyl-2,3-dihydro-1H-inden-2-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using hydrogenation reactors. The choice of catalyst, solvent, and reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming 1-amino-2-methylindane.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-Amino-2-methyl-2,3-dihydro-1H-inden-2-one.
Reduction: 1-Amino-2-methylindane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of amino alcohols with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-2,3-dihydro-1H-inden-2-ol: Lacks the methyl group at the 2-position.
2-Methyl-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the hydroxyl group.
1-Amino-2-methylindane: Lacks the hydroxyl group and has a fully saturated ring system.
Uniqueness: 1-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both an amino and a hydroxyl group on the indane ring system. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-amino-2-methyl-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C10H13NO/c1-10(12)6-7-4-2-3-5-8(7)9(10)11/h2-5,9,12H,6,11H2,1H3 |
InChI Key |
CWKXMGCZKXSQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















